molecular formula C9F6O2 B14609882 2,2,4,5,6,7-Hexafluoro-1H-indene-1,3(2H)-dione CAS No. 58161-60-7

2,2,4,5,6,7-Hexafluoro-1H-indene-1,3(2H)-dione

Cat. No.: B14609882
CAS No.: 58161-60-7
M. Wt: 254.08 g/mol
InChI Key: XYWXKKFHKSXACO-UHFFFAOYSA-N
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Description

2,2,4,5,6,7-Hexafluoro-1H-indene-1,3(2H)-dione is a fluorinated organic compound known for its unique chemical properties. The presence of multiple fluorine atoms in its structure imparts significant stability and reactivity, making it a compound of interest in various scientific fields.

Preparation Methods

The synthesis of 2,2,4,5,6,7-Hexafluoro-1H-indene-1,3(2H)-dione typically involves the fluorination of indene derivatives. One common method includes the reaction of indene with hexafluoropropene in the presence of a catalyst under controlled temperature and pressure conditions. Industrial production methods may involve continuous flow reactors to ensure consistent quality and yield.

Chemical Reactions Analysis

2,2,4,5,6,7-Hexafluoro-1H-indene-1,3(2H)-dione undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of alcohols.

    Substitution: The fluorine atoms in the compound can be substituted with other functional groups using nucleophilic substitution reactions. Common reagents include sodium methoxide or potassium tert-butoxide.

Scientific Research Applications

2,2,4,5,6,7-Hexafluoro-1H-indene-1,3(2H)-dione has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex fluorinated compounds.

    Biology: The compound’s stability and reactivity make it useful in the study of enzyme interactions and metabolic pathways.

    Medicine: It is investigated for its potential use in drug development, particularly in the design of fluorinated pharmaceuticals.

    Industry: The compound is used in the production of specialty polymers and materials with enhanced chemical resistance.

Mechanism of Action

The mechanism by which 2,2,4,5,6,7-Hexafluoro-1H-indene-1,3(2H)-dione exerts its effects involves its interaction with molecular targets such as enzymes and receptors. The fluorine atoms enhance the compound’s binding affinity and specificity, allowing it to modulate biological pathways effectively.

Comparison with Similar Compounds

Compared to other fluorinated indene derivatives, 2,2,4,5,6,7-Hexafluoro-1H-indene-1,3(2H)-dione is unique due to its high degree of fluorination, which imparts superior stability and reactivity. Similar compounds include:

  • 1,3,3-Trichloro-2,2,4,5,6,7-hexafluoro-1H-indene
  • 2,2,4,5,6,7-Hexafluoro-1H-indene-1,3-dione

These compounds share some chemical properties but differ in their specific applications and reactivity profiles.

Properties

CAS No.

58161-60-7

Molecular Formula

C9F6O2

Molecular Weight

254.08 g/mol

IUPAC Name

2,2,4,5,6,7-hexafluoroindene-1,3-dione

InChI

InChI=1S/C9F6O2/c10-3-1-2(4(11)6(13)5(3)12)8(17)9(14,15)7(1)16

InChI Key

XYWXKKFHKSXACO-UHFFFAOYSA-N

Canonical SMILES

C12=C(C(=C(C(=C1F)F)F)F)C(=O)C(C2=O)(F)F

Origin of Product

United States

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